molecular formula C12H15Cl B3314962 2-Chloro-3-(2-isopropylphenyl)-1-propene CAS No. 951890-53-2

2-Chloro-3-(2-isopropylphenyl)-1-propene

Cat. No.: B3314962
CAS No.: 951890-53-2
M. Wt: 194.7 g/mol
InChI Key: KQCGYTHFIXMTNR-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-isopropylphenyl)-1-propene is an organic compound with a unique structure that includes a chloro group, an isopropylphenyl group, and a propene backbone

Scientific Research Applications

2-Chloro-3-(2-isopropylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of organoboron compounds, they can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

Organoboron compounds are known to participate in various borylation approaches . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which are often used in the design of new drugs and drug delivery devices, are only marginally stable in water . This could impact the bioavailability of the compound.

Result of Action

Organoboron compounds are known to be highly valuable building blocks in organic synthesis .

Action Environment

The action, efficacy, and stability of 2-Chloro-3-(2-isopropylphenyl)-1-propene can be influenced by environmental factors. For instance, boronic acids and their esters are only marginally stable in water . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from its use in chemical synthesis to potential medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-isopropylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-isopropylphenylmagnesium bromide with allyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-isopropylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding alkane.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-phenyl-1-propene: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    3-(2-Isopropylphenyl)-1-propene: Lacks the chloro group, which may influence its chemical properties and applications.

Uniqueness

2-Chloro-3-(2-isopropylphenyl)-1-propene is unique due to the presence of both the chloro and isopropylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCGYTHFIXMTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222408
Record name 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-53-2
Record name 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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